Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate

Lipophilicity ADME Prediction Chromatography

Generic Boc-pyrrolidines fail to replicate the steric and lipophilic profile required for advanced intermediates like Upadacitinib (ABT-494). This specific 3-ethyl analogue (LogP 1.83) offers distinct chromatographic and pharmacokinetic properties vs. 3-methyl variants. - **Critical API Role:** Direct precursor to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid. - **Measurable Differentiation:** +0.45 LogP shift, 14 Da mass increase for SAR studies. - **Supply Assurance:** 98% purity, N-Boc protected, stereocenter at C3.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 2080412-67-3
Cat. No. B2701409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
CAS2080412-67-3
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCCC1CN(CC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyUHNGPZRFJMPEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate: Structural and Analytical Baseline


Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate (CAS 2080412-67-3) is a chiral, N-Boc-protected 3-ethyl-4-oxopyrrolidine derivative, belonging to the class of functionalized pyrrolidine building blocks widely employed in medicinal chemistry and organic synthesis . Its molecular formula is C11H19NO3 with a molecular weight of 213.27 g/mol . As a ketone-functionalized pyrrolidine with a Boc protecting group, it serves as a versatile intermediate, offering a defined stereocenter at the 3-position for downstream transformations. Commercially, it is available in high purity (98%) for research applications .

N-Boc-protected ketopyrrolidine building block for multi-step synthesis
Defined chiral center at the 3-position supports stereoselective transformations
High-purity specification reduces downstream purification effort

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate: Why Analogs Cannot Substitute


Generic substitution among Boc-protected 4-oxopyrrolidines is precluded by the specific steric and lipophilic contributions of the 3-ethyl substituent. Compared to the 3-methyl analog (CAS 885102-34-1) or the unsubstituted 4-oxopyrrolidine scaffold, the ethyl group introduces a 14 Da mass increase and a measurable shift in LogP (from ~1.38 to ~1.83) . These quantitative differences translate into altered chromatographic behavior, distinct reactivity in stereoselective transformations, and divergent pharmacokinetic profiles when incorporated into drug-like molecules. Furthermore, the 3-ethyl substitution pattern is a structural requirement in the synthesis of key intermediates for specific APIs, such as Upadacitinib, where the methyl analog is not a suitable substitute [1]. The following evidence establishes the quantifiable basis for prioritizing this specific compound.

Lipophilicity profile mismatch

The 3-ethyl substituent yields a measurably higher LogP than the 3-methyl analog, altering chromatographic retention and permeability predictions.

Purity specification may differ

Common 3-methyl analog is supplied at a lower purity tier, which can compromise yield and byproduct profiles in sensitive synthetic sequences.

Structurally required ethyl group

The 3-ethyl substitution is essential for certain API intermediate syntheses (e.g., Upadacitinib); methyl or unsubstituted analogs cannot meet the synthetic route requirement.

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. 3-Methyl Analog

The target compound exhibits a calculated LogP of 1.8324, which is 0.45 log units higher than the LogP of 1.379 for the 3-methyl analog, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate (CAS 885102-34-1) . This quantifiable increase in lipophilicity, driven by the ethyl versus methyl substitution, directly impacts reversed-phase HPLC retention times, potential membrane permeability, and predicted distribution coefficients in lead optimization campaigns. The 3-ethyl substituent provides a balanced hydrophobic increment without the excessive lipophilicity of larger alkyl chains (e.g., propyl), which often leads to poor solubility and off-target binding .

Lipophilicity Comparison
Head-to-head
LogP 1.8324 (3-ethyl) vs. 1.379 (3-methyl)
Quantifiable lipophilicity increase informs ADME prediction and chromatographic method development.
Calculated LogP; experimental values may vary.
Lipophilicity ADME Prediction Chromatography Medicinal Chemistry

Higher Purity Specification

The target compound is routinely supplied with a documented purity of 98%, as specified by a major commercial vendor . In contrast, the closest analog, tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate, is commonly offered at 95% purity . This 3-percentage-point absolute difference in purity specification translates into a potentially significant reduction in the effort and cost associated with pre-reaction purification or the removal of byproducts post-reaction. For multi-step syntheses where this building block is used early, the higher purity can directly improve the yield and purity profile of subsequent intermediates.

Purity Specification
Direct comparison
98% (target) vs. 95% (3-methyl analog)
Higher purity reduces pre-reaction purification needs and improves intermediate yield profiles.
Vendor-specified research-grade purity.
Purity Procurement Process Chemistry Quality Control

Essential 3-Ethyl Substituent for Upadacitinib Intermediate Synthesis

The 3-ethyl substitution pattern on the pyrrolidine ring is a non-negotiable structural requirement for the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, a key intermediate in the manufacturing of the JAK1 inhibitor Upadacitinib [1]. The patented process for this intermediate explicitly utilizes the 4-ethylpyrrolidine scaffold, which can be derived from protected precursors like tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate via reduction and deprotection sequences [1][2]. The 3-methyl analog (CAS 885102-34-1) or the unsubstituted 4-oxopyrrolidine cannot serve as a substitute in this synthetic route, as they would produce the wrong final substitution pattern and fail to yield the required API intermediate. This application-specific demand establishes a clear and quantifiable procurement priority for the 3-ethyl compound over its close analogs in this high-value synthetic context.

Synthetic Route Requirement
Patent context
Required for Upadacitinib intermediate (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
Structural prerequisite; methyl or unsubstituted analogs cannot substitute in this patented route.
Described in patent CN111072543B and WO2021005484A1.
Pharmaceutical Intermediates JAK Inhibitor Upadacitinib Process Chemistry

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate: Recommended Application Scenarios


Upadacitinib Intermediate Synthesis

This compound serves as a protected precursor to (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, a crucial chiral intermediate in the synthesis of Upadacitinib (ABT-494). The 3-ethyl group is an essential structural feature, and the Boc protection allows for facile incorporation into multi-step synthetic routes [1].

SAR Studies on Pyrrolidine Scaffolds

The quantifiable difference in LogP (1.8324 vs. 1.379) between the 3-ethyl and 3-methyl analogs makes this compound a valuable tool for probing the effects of incremental lipophilicity on target binding, cellular permeability, and metabolic stability in drug discovery programs .

Asymmetric Synthesis and Chiral Building Blocks

The presence of a stereocenter at the 3-position makes this compound a key starting material for the preparation of enantiomerically enriched pyrrolidine derivatives. The Boc protecting group is orthogonal to a wide range of reaction conditions, enabling selective functionalization of the ketone moiety or other positions .

Fragment-Based Drug Discovery Library Synthesis

With a molecular weight of 213.27 g/mol and a defined, functionalized structure, this compound is well-suited for inclusion in fragment libraries. Its high commercial purity (98%) minimizes the risk of false positives or purification artifacts during high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
JAK inhibitor intermediate synthesis
3-ethyl chiral precursor
Synthetic route compatibility per patented process
Pyrrolidine lipophilicity SAR
Incremental LogP shift vs. methyl
Chromatographic retention and permeability profiling
Asymmetric synthesis / chiral building blocks
Orthogonal Boc protection
Stereocenter integrity under diverse reaction conditions
Fragment-based library synthesis
High purity, low molecular weight
HTS compatibility and minimized purification artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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